molecular formula C8H8O3 B120757 Piperonyl alcohol CAS No. 495-76-1

Piperonyl alcohol

Cat. No. B120757
Key on ui cas rn: 495-76-1
M. Wt: 152.15 g/mol
InChI Key: BHUIUXNAPJIDOG-UHFFFAOYSA-N
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Patent
US07576125B2

Procedure details

In a 500-ml autoclave were placed 90 g (0.60 mol) of heliotropin, 270 ml of 1-propanol and 3 g of a Raney nickel catalyst (Raney-Ni). Hydrogen gas was filled therein up to 4 MPa. The autoclave contents were stirred at 90° C. for about 10 hours. The reaction mixture was filtered and the filtrate was concentrated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to obtain 27.6 g of piperonyl alcohol as white crystals (yield: 30.3%, G.C. purity: 98.4%)
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
270 mL
Type
solvent
Reaction Step Five
Yield
30.3%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7]([CH:10]=[O:11])[CH:8]=[CH:9][C:3]=2[O:2]1.[H][H]>[Ni].C(O)CC>[CH2:10]([OH:11])[C:7]1[CH:8]=[CH:9][C:3]2[O:2][CH2:1][O:5][C:4]=2[CH:6]=1

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
C1OC2=C(O1)C=C(C=C2)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
270 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The autoclave contents were stirred at 90° C. for about 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C1=CC=2OCOC2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 27.6 g
YIELD: PERCENTYIELD 30.3%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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